N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
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Overview
Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy and methyl groups, an aniline moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by alkylation with ethyl iodide to introduce the ethoxy group.
Amination: The pyrimidine derivative is then subjected to a nucleophilic aromatic substitution reaction with 4-nitroaniline to form the corresponding aniline derivative.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling with Methoxybenzoyl Chloride: The final step involves the coupling of the aniline derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-hydroxybenzamide.
Reduction: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide can be compared with other similar compounds, such as:
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a benzamide group, which may alter its binding properties and mechanism of action.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Features a dioxine ring and a sulfonamide group, which may enhance its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-20-13-19(22-14(2)23-20)24-16-8-10-17(11-9-16)25-21(26)15-6-5-7-18(12-15)27-3/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKSUTAQSLXFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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